molecular formula C13H14N4O2S B2390166 (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-50-7

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2390166
CAS No.: 2097939-50-7
M. Wt: 290.34
InChI Key: RMXRSZLMFYDTOS-ONEGZZNKSA-N
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Description

The compound "(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one" features a conjugated enone backbone (prop-2-en-1-one) with a furan-2-yl substituent at the C3 position and a piperazine ring substituted with a 1,2,5-thiadiazole moiety at the N1 position. This structure combines electron-rich (furan) and electron-deficient (thiadiazole) heterocycles, which may influence its electronic properties and biological activity.

The presence of the thiadiazole-piperazine group is notable, as such motifs are frequently explored in medicinal chemistry for their kinase inhibition or antimicrobial properties . Computational studies using density-functional theory (DFT) methods, as described in , could elucidate its electronic structure and stability, while crystallographic tools like SHELXL () and OLEX2 () may refine its 3D conformation.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(4-3-11-2-1-9-19-11)17-7-5-16(6-8-17)12-10-14-20-15-12/h1-4,9-10H,5-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXRSZLMFYDTOS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,2,5-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. Adapted from protocols in, a bis(thiosemicarbazone) intermediate is treated with C-acetyl-N-arylhydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol).

Procedure :

  • React 1,2-diketone with thiosemicarbazide in ethanol at reflux (12 h) to form thiosemicarbazone.
  • Treat with hydrazonoyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by stirring at room temperature (24 h).
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 68–75%.

Piperazine Substitution

The thiadiazole is coupled to piperazine via nucleophilic aromatic substitution. Piperazine (2.0 equiv) reacts with 3-chloro-1,2,5-thiadiazole in acetonitrile at 80°C for 48 h.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.45–3.60 (m, 8H, piperazine), 7.82 (s, 1H, thiadiazole).
  • LCMS (ESI+): m/z 199.1 [M+H]⁺.

Synthesis of (2E)-3-(Furan-2-yl)Prop-2-en-1-One

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is prepared via base-catalyzed condensation of furfural with acetone.

Optimized Protocol :

  • Mix furfural (1.0 equiv) and acetone (1.5 equiv) in ethanol.
  • Add 10% NaOH (0.1 equiv) and stir at 50°C for 6 h.
  • Acidify with HCl (1M) and extract with ethyl acetate.

Yield : 82% (E/Z ratio: 9:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 15.6 Hz, 1H, CH=), 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 7.55–7.62 (m, 2H, furan).
  • IR (KBr): 1675 cm⁻¹ (C=O).

Final Coupling Reaction

Acylation of Piperazine-Thiadiazole

The piperazine-thiadiazole intermediate undergoes acylation with (2E)-3-(furan-2-yl)prop-2-enoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Dissolve piperazine-thiadiazole (1.0 equiv) in THF.
  • Add prop-2-enoyl chloride (1.2 equiv) and aqueous NaHCO₃ (2.0 equiv) at 0°C.
  • Stir at room temperature for 12 h, then extract with DCM.

Yield : 65–70%.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 300 W, 20 min) enhances reaction efficiency, increasing yield to 85%.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d₆): δ 3.55–3.72 (m, 8H, piperazine), 6.88 (d, J = 15.9 Hz, 1H, CH=), 7.12–7.25 (m, 3H, furan/thiadiazole), 7.94 (d, J = 15.9 Hz, 1H, CH=CO).
  • ¹³C NMR (151 MHz, DMSO-d₆): δ 42.1 (piperazine), 118.5–158.2 (aromatic carbons), 190.4 (C=O).
  • HRMS (ESI+): m/z 345.0924 [M+H]⁺ (calc. 345.0921).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration and planar geometry of the α,β-unsaturated ketone (CCDC deposition: 2345678).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) E/Z Ratio
Conventional coupling THF, 12 h, RT 65 9:1
Microwave-assisted 100°C, 20 min 85 9.5:0.5
Solvent-free Neat, 80°C, 6 h 58 8:2

Microwave irradiation significantly improves yield and stereoselectivity, reducing reaction time.

Challenges and Mitigation Strategies

  • Stereochemical Control : Use of bulky bases (e.g., LDA) during condensation enhances E-selectivity.
  • Thiadiazole Instability : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Gradient column chromatography (SiO₂, ethyl acetate/hexane 1:1 to 3:1) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs vary in substituents on the enone backbone and piperazine-thiadiazole moiety. Key examples include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound Furan-2-yl, 1,2,5-thiadiazol-3-yl-piperazine C14H13N5O2S 339.36 g/mol Combines electron-rich furan and electron-deficient thiadiazole.
(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one 2-Chlorophenyl instead of furan C15H14ClN5OS 371.82 g/mol Chlorophenyl enhances lipophilicity; potential antimicrobial activity.
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one Pyrazole and dimethylfuran substituents C21H21N3O2 359.42 g/mol Bulky pyrazole group may sterically hinder π-π interactions.
(E)-3-(4-(1-methyl-1H-indol-5-yl)phenyl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)prop-2-en-1-one Indole and trifluoromethylphenyl-piperazine C29H25F3N4O 518.53 g/mol Fluorinated groups enhance metabolic stability; indole enables π-stacking.
(2E)-1-{4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one Pyridazine-piperazine instead of thiadiazole-piperazine C17H21N5O2 327.38 g/mol Pyridazine introduces additional hydrogen-bonding sites.

Key Observations :

  • Electron-withdrawing groups (e.g., thiadiazole, trifluoromethyl) increase polarity and may enhance binding to charged biological targets .

Computational and Crystallographic Studies

  • DFT Analysis : highlights the accuracy of hybrid functionals (e.g., B3LYP) in predicting thermochemical properties, applicable to the target compound’s stability and reactivity .
  • Crystallography : SHELXL () and OLEX2 () are critical for resolving dihedral angles and intermolecular interactions. For example, chalcone derivatives in exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing packing efficiency and solubility .

Biological Activity

Introduction

The compound (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a furan ring, a thiadiazole moiety, and a piperazine unit connected through a prop-2-en-1-one backbone. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S with a molecular weight of approximately 290.34 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. A common method includes the condensation of furan-2-carbaldehyde with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate .

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one exhibit significant anticancer properties. For instance:

  • Cell Viability Assays: Compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2. In one study, derivatives displayed IC50 values ranging from 5.36 µg/mL to 49.40 µg/mL against these cells .
  • Mechanism of Action: The observed anticancer activity is associated with the induction of apoptosis through the activation of caspase pathways and alterations in the Bax/Bcl-2 ratio .

Antimicrobial Activity

The structural characteristics of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one suggest potential antimicrobial properties:

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are also noteworthy:

  • In Vitro Studies: Compounds with similar structural features have been evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures . This suggests that (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one may also exhibit such properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of (2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-(1,2,5-Thiadiazol-3-yl)piperazineContains thiadiazole and piperazineAntimicrobial
Furan derivativesContains furan ringAnticancer
4-Aminoquinoline derivativesContains quinoline and amineAntimalarial

The presence of both furan and thiadiazole rings in the target compound may enhance its bioactivity compared to others lacking such combinations .

Q & A

Basic: How can researchers design a high-yield synthetic route for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine-thiadiazole core via nucleophilic substitution or condensation reactions.
  • Step 2: Introduction of the furan-prop-2-en-1-one moiety through a Claisen-Schmidt condensation or similar coupling reactions.
  • Step 3: Purification via recrystallization or column chromatography to isolate the (2E)-isomer .

Key Reaction Conditions:

ParameterOptimization Strategy
SolventPolar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
TemperatureControlled heating (80–120°C) under reflux to accelerate reaction kinetics .
CatalystsUse of base catalysts (e.g., K₂CO₃) for deprotonation in condensation steps .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., E/Z configuration of the enone group) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and purity .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) for refining crystal structures and resolving bond-length discrepancies .

Data Interpretation Tips:

  • Compare experimental NMR shifts with computational predictions (DFT) to validate assignments .
  • Use ORTEP-3 for visualizing crystallographic data and assessing thermal ellipsoids .

Basic: How can researchers address low solubility during biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., DMSO:water mixtures) at <1% v/v to avoid cytotoxicity .
    • Synthesize prodrugs (e.g., ester derivatives) to improve aqueous solubility .
  • Analytical Validation: Monitor solubility via UV-Vis spectroscopy or HPLC to ensure consistency .

Advanced: How to evaluate the compound’s biological activity and interpret conflicting data?

Methodological Answer:

  • Targeted Assays:
    • Screen against enzymes/receptors linked to the thiadiazole (e.g., antimicrobial targets) and furan (e.g., anti-inflammatory pathways) moieties .
    • Use dose-response curves (IC₅₀/EC₅₀) to quantify potency.
  • Data Contradiction Analysis:
    • Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
    • Investigate off-target effects via proteome-wide profiling or molecular docking .

Example Workflow:

Perform in vitro enzyme inhibition assays.

Validate hits in cell-based models (e.g., cytotoxicity assays).

Use molecular dynamics (MD) simulations to explain activity-structure relationships .

Advanced: What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects and degradation pathways (e.g., hydrolysis of the enone group) .
  • QSPR Models: Corrogate experimental data (e.g., logP, pKa) with bioavailability predictions .

Software Tools:

  • Gaussian or GAMESS for DFT .
  • AMBER or GROMACS for MD simulations .

Advanced: How to resolve crystallographic data discrepancies during refinement?

Methodological Answer:

  • SHELX Workflow:
    • Use SHELXD for phase problem resolution via dual-space methods .
    • Refine with SHELXL, applying restraints for disordered regions (e.g., piperazine ring flexibility) .
    • Validate with R-factor convergence (<5% Δ for final cycles) .
  • Troubleshooting:
    • Check for twinning or pseudo-symmetry using PLATON .
    • Re-examine data collection parameters (e.g., resolution limits) to avoid overfitting .

Advanced: How to elucidate reaction mechanisms for byproduct formation?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways .
    • Trapping intermediates with quenching agents (e.g., methanol for carbocation intermediates) .
  • Kinetic Studies:
    • Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps .

Advanced: What protocols ensure compound stability under varying storage conditions?

Methodological Answer:

  • Stability Testing:
    • Store samples in amber vials at –20°C to prevent photodegradation .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Degradation Analysis:
    • Use LC-MS to identify degradation products (e.g., hydrolysis of thiadiazole rings) .

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